2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile

Description

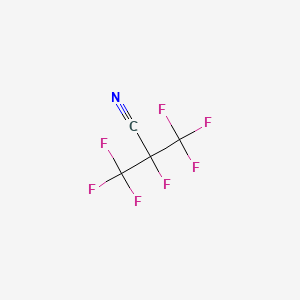

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile (C₄F₇N, CAS 42532-60-5) is a fluorinated nitrile with a molecular weight of 195.04 g/mol. Its structure features a central carbon atom bonded to a nitrile group, two trifluoromethyl groups, and additional fluorine atoms, contributing to its chemical inertness and resistance to degradation .

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F7N/c5-2(1-12,3(6,7)8)4(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASDJASZOZGYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505110 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42532-60-5 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42532-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042532605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.233.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile typically involves the reaction of heptafluoroisobutyrylnitrile with appropriate reagents under controlled conditions . Industrial production methods often include the use of specialized equipment to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can decompose into smaller fluorinated molecules such as C2F6 and CF4 under certain conditions .

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile, also known as heptafluoroisobutyronitrile, with the molecular formula C4F7N, is a fluorinated compound with various applications, most notably as a sustainable alternative to sulfur hexafluoride (SF6) in electrical equipment .

Case Studies

- Alstom Patent Alstom has patented gas-insulated medium or high-voltage electrical apparatus that includes heptafluoroisobutyronitrile and tetrafluoromethane . The gas mixture provides electrical insulation and extinguishes electric arcs inside sealed enclosures containing electrical components .

- General Electric (GE) Patent GE has patented a method and facility for filling gas-insulated electrical apparatus using a mixture of heptafluoroisobutyronitrile and carbon dioxide .

- Toxicity Heptafluoroisobutyronitrile is classified as hazardous, with hazard statements including H280, H331, H315, H319, H335, and H302 . It can cause skin and eye irritation, may cause respiratory irritation, and is harmful if inhaled or swallowed .

- Transportation It is regulated under DOT/IATA/IMDG as UN 3162 - HC 2.3 - PG B .

- TSCA This compound is listed on the TSCA inventory .

Environmental Impact

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile involves its interaction with molecular targets and pathways within a system. The compound’s high electronegativity and thermal stability allow it to interact with various molecular structures, leading to its effects. For example, in electrical insulation applications, it acts as a dielectric material, preventing electrical discharge and maintaining the integrity of the system .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Sulfur Hexafluoride (SF₆)

| Property | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile | SF₆ |

|---|---|---|

| Molecular Formula | C₄F₇N | SF₆ |

| GWP (100-year) | 2,100 | 23,500 |

| Atmospheric Lifetime | ~30 years | 3,200 years |

| Boiling Point (°C) | -4.7 | -64 (sublimes) |

| Applications | Dielectric gas in electrical equipment | Dielectric gas, electronics |

| Toxicity (Acute) | Non-lethal at 10,000 ppm (4-hour exposure) | Low acute toxicity |

Key Differences :

Comparison with Fluorinated Nitriles

2,3,3,3-Tetrafluoropropionitrile (C₃F₄N)

| Property | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile | 2,3,3,3-Tetrafluoropropionitrile |

|---|---|---|

| Molecular Formula | C₄F₇N | C₃F₄N |

| Fluorine Substitution | Trifluoromethyl group + additional F atoms | Linear F arrangement |

| Stability | Higher thermal and chemical stability | Moderate stability |

| Applications | Dielectric gas, industrial synthesis | Intermediate in fluorochemicals |

Key Insight : The trifluoromethyl group in C₄F₇N enhances steric hindrance and electron-withdrawing effects, improving dielectric performance compared to simpler fluorinated nitriles .

3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile (C₄F₆N)

- Structural Difference : One fewer fluorine atom, altering electron distribution.

- Reactivity : Reduced electrophilicity compared to C₄F₇N, limiting its utility in high-voltage applications .

Comparison with Fluorinated Amides and Acids

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide (C₄H₂F₇NO)

| Property | Nitrile (C₄F₇N) | Amide (C₄H₂F₇NO) |

|---|---|---|

| Functional Group | Nitrile (-CN) | Amide (-CONH₂) |

| Stability | Resistant to hydrolysis | Susceptible to hydrolysis |

| Applications | Dielectric gas | PFAS-related industrial uses |

| Environmental Impact | Lower bioaccumulation potential | Higher persistence (PFAS family) |

Key Insight : The nitrile’s functional group grants superior stability in electrical applications, while the amide’s biodegradability challenges limit its environmental appeal .

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic Acid (C₄HF₇O₃)

- Functional Group : Carboxylic acid (-COOH) vs. nitrile (-CN).

- Reactivity : The acid participates in ionic interactions, unlike the inert nitrile, making it suitable for pharmaceutical synthesis but less effective as a dielectric .

Comparison with Perfluorocarbons (PFCs)

| Property | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile | Perfluoropropane (C₃F₈) |

|---|---|---|

| GWP (100-year) | 2,100 | 8,830 |

| Molecular Complexity | Branched structure with nitrile | Linear PFC structure |

| Dielectric Strength | Higher due to polar nitrile group | Lower |

Key Insight : The compound’s nitrile group provides higher dielectric strength than linear PFCs, which lack polar functional groups .

Biological Activity

Chemical Identity

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile, commonly referred to as C4F7N, is a fluorinated organic compound with the molecular formula C4F7N and a molecular weight of 195.04 g/mol. It is recognized for its unique chemical properties and has been developed as a sustainable alternative to sulfur hexafluoride (SF6) in electrical insulation applications. The compound is also known as heptafluoroisobutyronitrile and has gained attention due to its potential environmental benefits and applications in various fields.

Toxicological Profile

The biological activity of C4F7N has been assessed through various toxicological studies:

- Acute Toxicity : Inhalation studies on rats have shown an LC50 greater than 10,000 ppm, indicating low acute toxicity .

- Skin and Eye Irritation : C4F7N did not cause significant irritation in rabbit studies, suggesting a low risk for skin corrosion or serious eye damage .

- Germ Cell Mutagenicity : In vivo studies indicated that C4F7N is not mutagenic, while in vitro tests showed some positive data but insufficient for classification .

- Reproductive Toxicity : The compound was not classified for reproductive or developmental toxicity based on NOAEL values of 1,498 ppm for male reproduction and similar values for female reproduction in rat studies .

The mechanism of action of C4F7N involves its interaction with biological systems at the molecular level. Its high electronegativity and thermal stability allow it to interact with various biomolecules. This interaction may influence cellular pathways but requires further investigation to elucidate specific targets and effects.

Environmental Impact

C4F7N is noted for its lower global warming potential compared to SF6. Its GWP over 100 years is approximately 2,100, significantly lower than SF6's GWP of 23,500 . This makes it a favorable choice for applications requiring insulation without the detrimental environmental impact associated with traditional fluorinated gases.

Case Studies

- Electrical Insulation Applications : C4F7N has been successfully implemented in electrical equipment as an insulating gas. It provides effective insulation while minimizing environmental risks associated with SF6 use .

- Biodegradation Studies : Research indicates that C4F7N has a low biodegradability rate with only 4% BOD over 28 days in OECD 301F tests. This suggests that while it may persist in the environment, its impact can be managed through proper handling and disposal techniques .

Comparative Analysis with Similar Compounds

| Compound | GWP (100 years) | Primary Use | Toxicity Level |

|---|---|---|---|

| C4F7N | 2,100 | Insulating gas | Low |

| SF6 | 23,500 | Insulating gas | Moderate |

| PFCs | Varies | Semiconductor manufacturing | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.